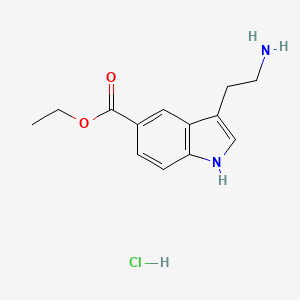
ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride typically involves the reaction of indole derivatives with ethyl chloroformate and subsequent amination. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: Indole-5-carboxylic alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, influencing neurotransmitter pathways. The compound may also interact with enzymes involved in metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Serotonin: A neurotransmitter with a similar indole structure.
Melatonin: A hormone involved in regulating sleep-wake cycles, also an indole derivative.
Tryptamine: Another indole derivative with biological activity.
Uniqueness
3-(2-Amino-ethyl)-1H-indole-5-carboxylic acid ethyl ester hydrochloride is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
7272-55-1 |
|---|---|
Molekularformel |
C13H17ClN2O2 |
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)9-3-4-12-11(7-9)10(5-6-14)8-15-12;/h3-4,7-8,15H,2,5-6,14H2,1H3;1H |
InChI-Schlüssel |
JVVKKZTZQNDTAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)

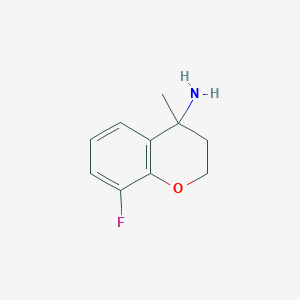
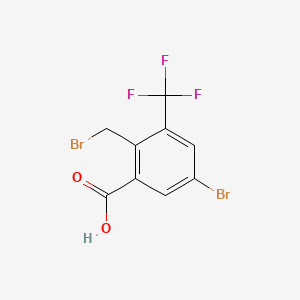
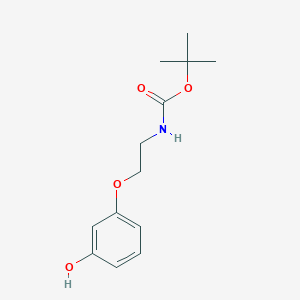
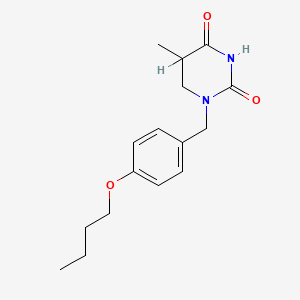

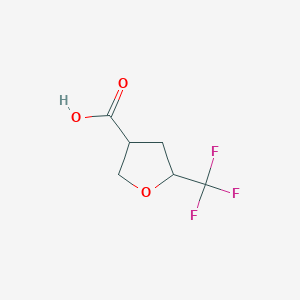
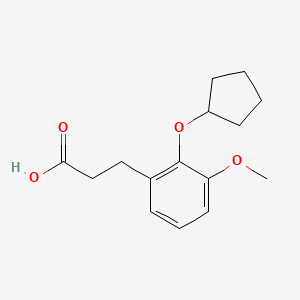
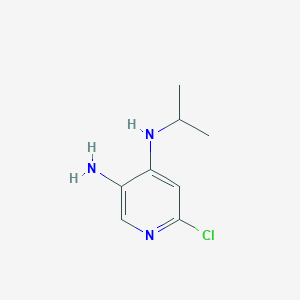
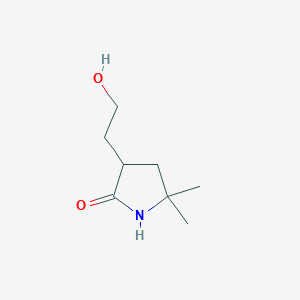
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
